tert-Butyl methyl sulfoxide, (+)-
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Overview
Description
tert-Butyl methyl sulfoxide, (+)-: is an organosulfur compound with the molecular formula C₅H₁₂OS. It is a sulfoxide, which means it contains a sulfur atom bonded to an oxygen atom and two carbon atoms. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl methyl sulfoxide can be synthesized through the oxidation of tert-butyl methyl sulfide. This oxidation is typically carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions .
Industrial Production Methods: In industrial settings, tert-butyl methyl sulfoxide is produced using similar oxidation methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl methyl sulfoxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form tert-butyl methyl sulfone.
Reduction: It can be reduced back to tert-butyl methyl sulfide.
Substitution: It can participate in substitution reactions where the sulfoxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: tert-Butyl methyl sulfone.
Reduction: tert-Butyl methyl sulfide.
Substitution: Various sulfinic acid amides, new sulfoxides, and sulfinic acid esters.
Scientific Research Applications
Chemistry: tert-Butyl methyl sulfoxide is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of other organosulfur compounds and is used in various oxidation and reduction reactions .
Biology: In biological research, tert-butyl methyl sulfoxide is used to study the effects of sulfoxides on biological systems. It is also used as a solvent in certain biochemical assays .
Medicine: It is being investigated for its role in drug development and as a potential therapeutic agent .
Industry: In industrial applications, tert-butyl methyl sulfoxide is used as a solvent and as an intermediate in the production of other chemicals. It is also used in the formulation of certain specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl methyl sulfoxide involves its ability to act as an oxidizing or reducing agent, depending on the reaction conditions. It can interact with various molecular targets, including nucleophiles and electrophiles, to form different products. The sulfoxide group in the compound is highly reactive and can participate in various chemical transformations .
Comparison with Similar Compounds
Dimethyl sulfoxide (DMSO): A widely used solvent with similar chemical properties.
Methyl phenyl sulfoxide: Another sulfoxide with different substituents on the sulfur atom.
tert-Butyl sulfone: The fully oxidized form of tert-butyl methyl sulfoxide.
Uniqueness: tert-Butyl methyl sulfoxide is unique due to its specific combination of tert-butyl and methyl groups attached to the sulfoxide functional group. This unique structure imparts distinct chemical properties, making it valuable in various applications .
Properties
CAS No. |
40806-56-2 |
---|---|
Molecular Formula |
C5H12OS |
Molecular Weight |
120.22 g/mol |
IUPAC Name |
2-methyl-2-[(S)-methylsulfinyl]propane |
InChI |
InChI=1S/C5H12OS/c1-5(2,3)7(4)6/h1-4H3/t7-/m0/s1 |
InChI Key |
YPRPSRLQZMDWFO-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)[S@@](=O)C |
Canonical SMILES |
CC(C)(C)S(=O)C |
Origin of Product |
United States |
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